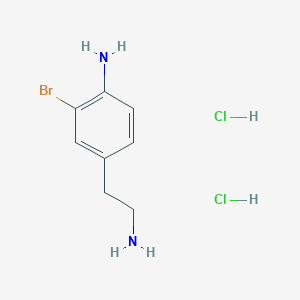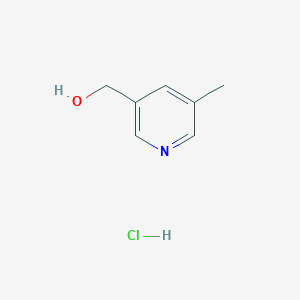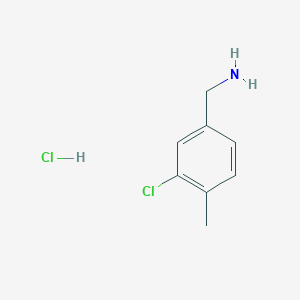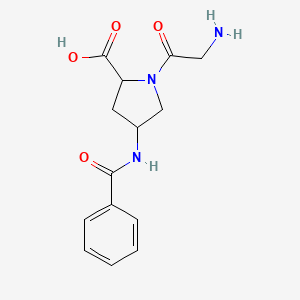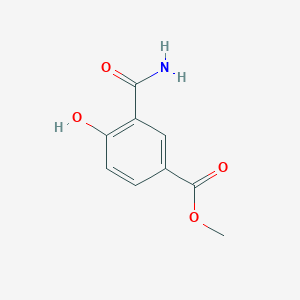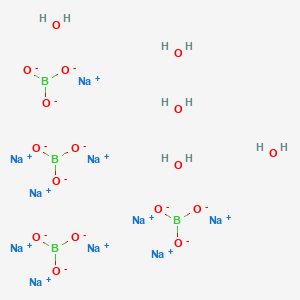
decasodium;tetraborate;pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
decasodium;tetraborate;pentahydrate is a chemical compound that consists of boron, sodium, and oxygen atoms, with a hydration ratio of 1:5. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is typically found in a white crystalline powder form and is known for its stability and reactivity under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions: decasodium;tetraborate;pentahydrate can be synthesized through the reaction of boric acid with sodium hydroxide in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the compound. The general reaction is as follows: [ \text{4 H}_3\text{BO}_3 + 2 \text{NaOH} \rightarrow \text{B}_4\text{Na}_2\text{O}_7 + 7 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of boron sodium oxide (B4Na2O7), hydrate (1:5) involves large-scale reactions using boric acid and sodium hydroxide. The process is carried out in reactors where the temperature and pH are carefully controlled to ensure the complete reaction and formation of the desired product. The compound is then crystallized and purified for various applications .
化学反応の分析
Types of Reactions: decasodium;tetraborate;pentahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borates and other boron-containing compounds.
Reduction: Under specific conditions, it can be reduced to form elemental boron and sodium compounds.
Substitution: It can participate in substitution reactions where the sodium or boron atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogens and organic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Borates and boric acid.
Reduction: Elemental boron and sodium hydroxide.
Substitution: Various boron and sodium derivatives
科学的研究の応用
decasodium;tetraborate;pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of boron metabolism and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy. .
作用機序
The mechanism of action of boron sodium oxide (B4Na2O7), hydrate (1:5) involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of boron and sodium ions, which can participate in various catalytic and synthetic processes. In biological systems, boron compounds are known to interact with cell membranes and enzymes, influencing metabolic pathways and cellular functions .
類似化合物との比較
Sodium tetraborate (Na2B4O7): Similar in composition but without the hydration component.
Boric acid (H3BO3): A simpler boron compound with different reactivity and applications.
Sodium borohydride (NaBH4): A reducing agent with distinct chemical properties.
Uniqueness: decasodium;tetraborate;pentahydrate is unique due to its specific hydration ratio and the combination of boron and sodium in its structure. This gives it distinct chemical properties and reactivity compared to other boron or sodium compounds. Its stability and versatility make it valuable in various industrial and scientific applications .
特性
IUPAC Name |
decasodium;tetraborate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BO3.10Na.5H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;5*1H2/q4*-3;10*+1;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCIGMMQGVFWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H10Na10O17-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
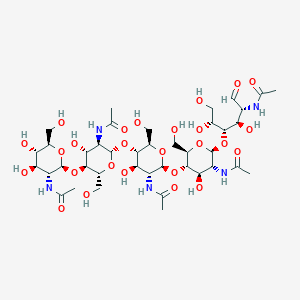
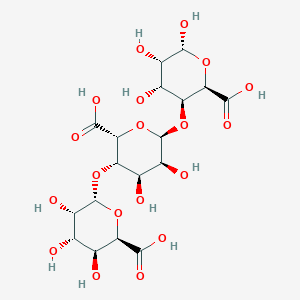
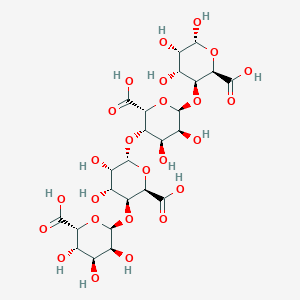
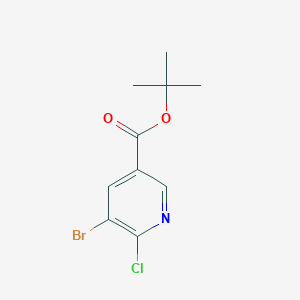
![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)
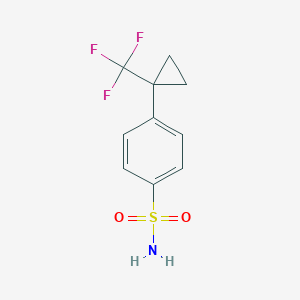

![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8118386.png)
